

# Application Notes and Protocols: MT-802 for In Vitro Research

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## Compound of Interest

Compound Name: MT-802

Cat. No.: B10818691

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Audience: Researchers, scientists, and drug development professionals.

## 1. Introduction

**MT-802** is a highly potent, selective degrader of Bruton's tyrosine kinase (BTK) developed as a Proteolysis Targeting Chimera (PROTAC). It is designed to overcome resistance to BTK inhibitors, such as Ibrutinib, which can arise from mutations like the C481S substitution in the BTK protein.<sup>[1]</sup> **MT-802** functions by recruiting BTK to the cereblon E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein.<sup>[2][3]</sup> This mechanism effectively eliminates both wild-type and mutant BTK, including the C481S variant, making it a valuable tool for studying BTK signaling in cancer and autoimmune diseases, particularly in the context of acquired resistance.<sup>[4]</sup> In cell-based assays, **MT-802** has demonstrated rapid and robust degradation of BTK at nanomolar concentrations.<sup>[1]</sup>

## 2. Data Presentation

The following tables summarize the in vitro potency and degradation efficiency of **MT-802**.

Table 1: In Vitro Potency of **MT-802** | Cell Line / Target | Assay Type | Metric | Value (nM) | | :--- | :--- | :--- | :--- | | Wild-Type BTK | TR-FRET Binding | IC<sub>50</sub> | 18.11 | | C481S Mutant BTK | IC<sub>50</sub> | 20.9 | | Cereblon (CRBN) | TR-FRET Binding | IC<sub>50</sub> | 1258 |

Data compiled from publicly available sources.<sup>[4][5]</sup>

Table 2: In Vitro Degradation Efficiency of **MT-802**

Cell Line	BTK Status	Metric	Value (nM)
NAMALWA	Wild-Type	DC <sub>50</sub>	14.6
XLA (C481S)	C481S Mutant	DC <sub>50</sub>	14.9

| HEK293 (transient) | Wild-Type & various mutants | - | >99% degradation at 250 nM |

DC<sub>50</sub> (Degradation Concentration 50%) is the concentration of **MT-802** required to degrade 50% of the target protein. Data compiled from publicly available sources.[\[4\]](#)

### 3. Experimental Protocols

#### 3.1. Preparation of **MT-802** Stock Solutions

Proper dissolution and storage of **MT-802** are critical for reproducible results.

- Reagent: **MT-802** powder (CAS: 2231744-29-7)
- Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
- Procedure:
  - Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving **MT-802** powder in fresh, anhydrous DMSO.[\[2\]](#)
  - If precipitation occurs, gentle warming and/or sonication can be used to facilitate dissolution.[\[4\]](#)
  - Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[\[2\]](#)[\[4\]](#)
  - Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[\[2\]](#)[\[4\]](#)

#### 3.2. Cell Culture and Maintenance

These protocols are general guidelines and should be adapted for specific cell lines.

- Recommended Cell Lines:
  - NAMALWA (Burkitt's lymphoma, wild-type BTK)
  - HEK293 cells for transient transfection of BTK variants.[4]
  - Primary cells from Chronic Lymphocytic Leukemia (CLL) patients.[4]
- General Culture Conditions:
  - Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  - Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  - Passage cells according to standard protocols to maintain logarithmic growth.[6]

### 3.3. BTK Degradation Assay

This protocol uses Western Blotting to quantify the degradation of BTK following **MT-802** treatment.

- Materials:
  - Cultured cells (e.g., NAMALWA)
  - **MT-802** stock solution
  - Cell culture plates (6-well or 12-well)
  - RIPA buffer with protease and phosphatase inhibitors
  - BCA protein assay kit
  - SDS-PAGE gels and running buffer
  - Transfer buffer and PVDF membrane

- Primary antibodies (anti-BTK, anti-p-BTK Y223, anti-GAPDH or  $\beta$ -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Procedure:
  - Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
  - Treatment: Prepare serial dilutions of **MT-802** in complete culture medium. Treat cells for a specified time course (e.g., 4, 8, 12, 24 hours).<sup>[1][4]</sup> Include a DMSO-treated vehicle control.
  - Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
  - Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
  - Western Blotting: a. Load equal amounts of protein (e.g., 20-30  $\mu$ g) onto an SDS-PAGE gel. b. Separate proteins by electrophoresis and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using a chemiluminescent substrate and image using a digital imager.
  - Analysis: Quantify band intensities using densitometry software. Normalize BTK and p-BTK levels to a loading control (GAPDH or  $\beta$ -actin).

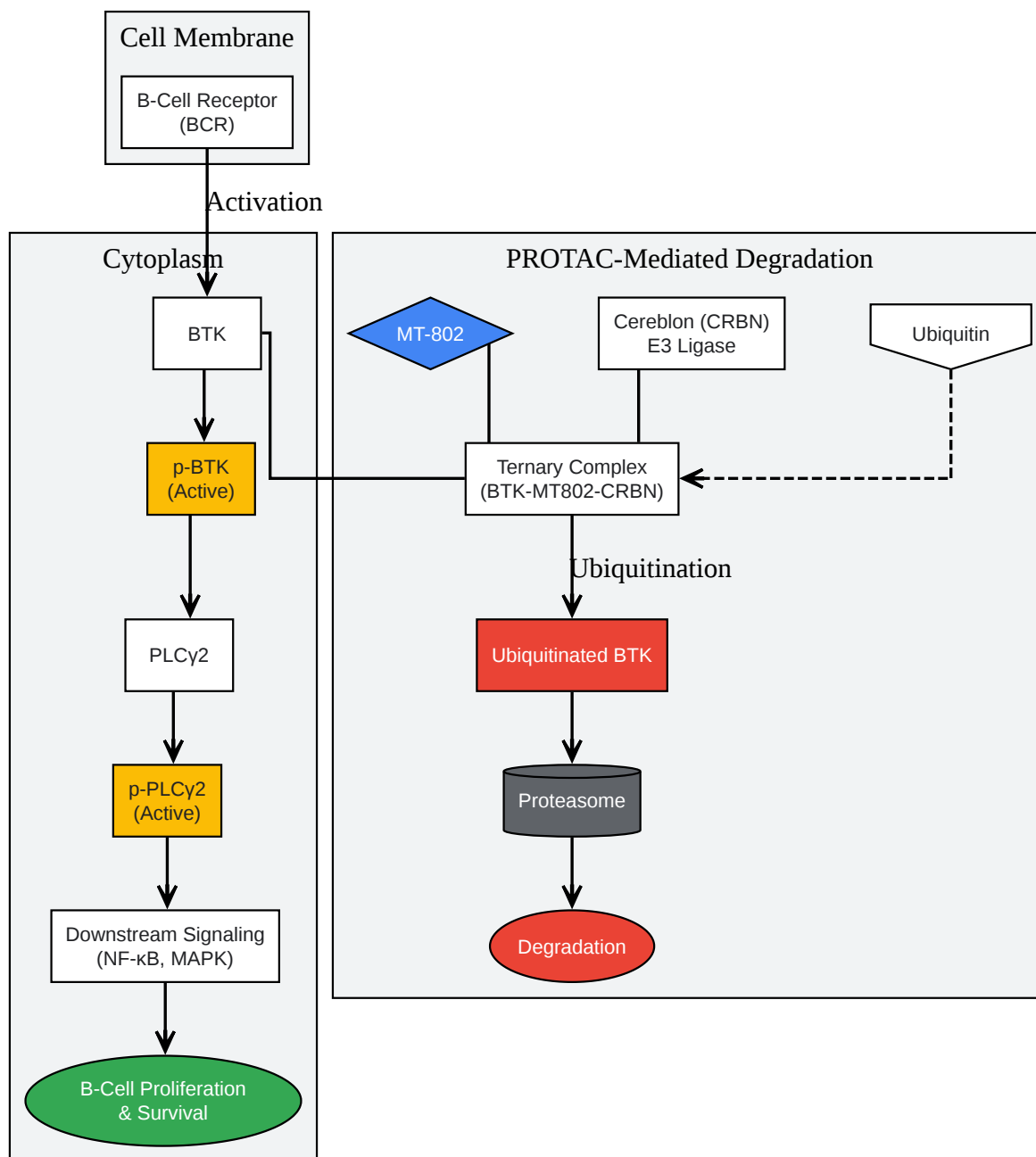
### 3.4. Cell Viability Assay (e.g., CCK-8 or MTT)

This assay measures the effect of **MT-802**-induced BTK degradation on cell proliferation and viability.

- Materials:
  - Cultured cells

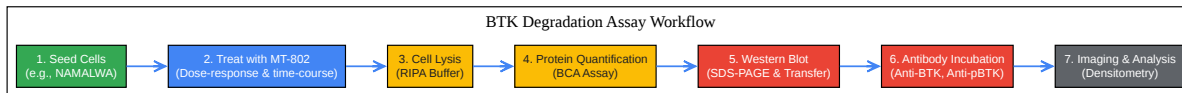
- **MT-802** stock solution
- 96-well cell culture plates
- Cell Counting Kit-8 (CCK-8) or MTT reagent
- Procedure:
  - Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
  - Treatment: After 24 hours, treat cells with a range of **MT-802** concentrations in triplicate. Include a vehicle control.
  - Incubation: Incubate the plate for a desired period (e.g., 72 hours).
  - Assay: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
  - Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
  - Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC<sub>50</sub> value by plotting a dose-response curve.

#### 4. Visualizations



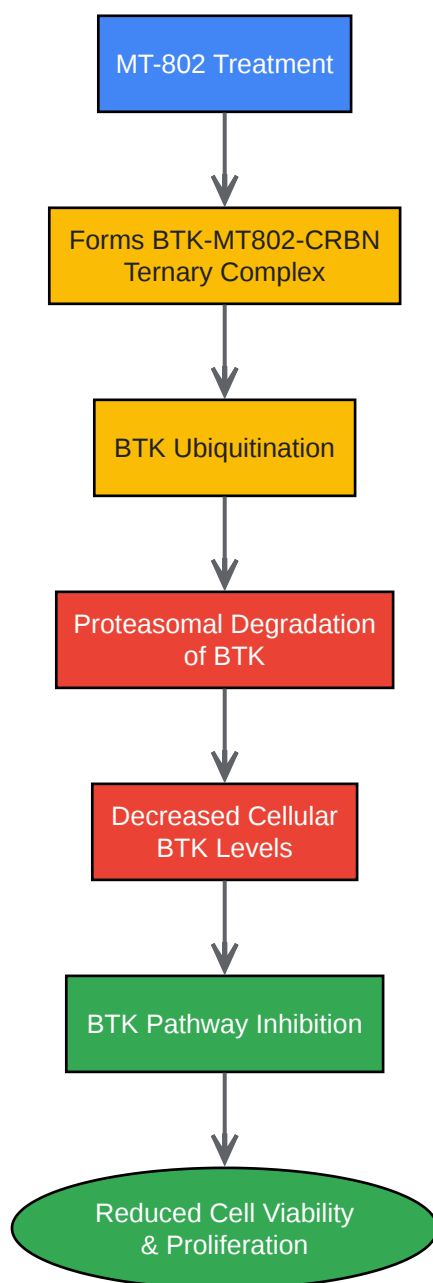
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Caption: **MT-802** mechanism of action.



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Caption: Western blot workflow for BTK degradation.



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Caption: Cause-and-effect of **MT-802** action.

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- To cite this document: BenchChem. [Application Notes and Protocols: MT-802 for In Vitro Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818691#mt-802-experimental-protocol-for-cell-culture]

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